2-Amino-6-chlorobenzene-1-thiol hydrochloride
Overview
Description
2-Amino-6-chlorobenzene-1-thiol hydrochloride is a chemical compound with the molecular formula C6H6ClNS•HCl and a molecular weight of 196.10 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique structure, which includes an amino group, a chlorine atom, and a thiol group attached to a benzene ring.
Preparation Methods
The synthesis of 2-Amino-6-chlorobenzene-1-thiol hydrochloride typically involves the reaction of 2-chloroaniline with sulfur and hydrochloric acid. The reaction conditions often include heating and the use of a solvent such as ethanol or water to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Amino-6-chlorobenzene-1-thiol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-6-chlorobenzene-1-thiol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein structures and functions.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-6-chlorobenzene-1-thiol hydrochloride exerts its effects involves interactions with molecular targets such as proteins and enzymes. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Amino-6-chlorobenzene-1-thiol hydrochloride can be compared with other similar compounds such as:
2-Aminobenzothiazole: Similar in structure but contains a thiazole ring instead of a thiol group.
2-Mercaptobenzothiazole: Contains a thiol group but differs in the position of the amino group and the presence of a thiazole ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Biological Activity
2-Amino-6-chlorobenzene-1-thiol hydrochloride, with the CAS number 385376-58-9, is a compound characterized by the presence of an amino group, a chlorobenzene ring, and a thiol group. This unique structure suggests potential applications in organic synthesis and pharmaceutical research, particularly due to its biological activity.
The molecular formula of this compound is , and it exists as a hydrochloride salt. Its structural characteristics include:
Property | Value |
---|---|
Catalog Number | L007527 |
Molecular Formula | C6H7ClNS |
Purity | ≥95% |
IUPAC Name | 2-amino-6-chlorobenzenethiol; hydrochloride |
InChI | InChI=1S/C6H6ClNS.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H |
InChIKey | AZIASFVIGDHDPS-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)S)N.Cl |
Biological Activity
Research indicates that compounds containing thiol groups often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological activity of this compound can be attributed to its ability to interact with various biological targets.
Antimicrobial Activity
The thiol group in this compound has been shown to confer antimicrobial properties. Studies have demonstrated that similar thiol-functionalized compounds exhibit activity against a range of bacterial strains, including multidrug-resistant strains such as Staphylococcus aureus (MRSA). For instance, related compounds have shown minimum inhibitory concentration (MIC) values ranging from 1.56 to 12.5 µg/mL against MRSA strains .
The mechanism of action for thiol-containing compounds often involves the formation of disulfide bonds with proteins, leading to alterations in protein function and cellular processes. This may result in the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The specific interactions and pathways for this compound are still under investigation, but its structural similarity to known active compounds suggests potential for similar mechanisms .
Case Studies
Recent studies have explored the reactivity and biological applications of thiol-functionalized compounds in medicinal chemistry. For example:
- Thiol-functionalized Benzosiloxaboroles : Research demonstrated that these compounds possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of thiol groups facilitated diverse structural modifications that enhanced their biological efficacy .
- Anticancer Properties : Compounds with similar structural motifs have been investigated for their potential to induce apoptosis in cancer cells. The presence of the thiol group may play a crucial role in modulating signaling pathways involved in cell survival and death .
Properties
IUPAC Name |
2-amino-6-chlorobenzenethiol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIASFVIGDHDPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
385376-58-9 | |
Record name | 2-amino-6-chlorobenzene-1-thiol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.